6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone
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Overview
Description
6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications
Antiplatelet Activity
6-phenyl-3(2H)-pyridazinones, with diverse substituents including the 4-phenylpiperazino group at the 5-position, have been investigated for their antiplatelet activity. These compounds demonstrate significant variation in their inhibitory effect based on the substituent, indicating a potent avenue for the development of new antiplatelet agents. The studies confirm that the chemical group modification at position 5 significantly influences both the antiplatelet activity and the mechanism of action, highlighting their potential in cardiovascular diseases prevention and treatment (Sotelo et al., 2002).
Herbicidal Activity
The pyridazinone compounds, including modifications at the 5-position, have been shown to inhibit the Hill reaction and photosynthesis in barley, suggesting their application as herbicides. Their phytotoxicity mechanism appears similar to that of known herbicides, such as atrazine, but with additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development, presenting a new class of experimental herbicides (Hilton et al., 1969).
Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities
Novel ester and hydrazide derivatives of 3(2H)-pyridazinone have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in the progression of Alzheimer's disease. These derivatives, particularly those with phenylpiperazine substitutions, showed significant inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative diseases (Ozçelik et al., 2010).
Anticonvulsant Activity
Derivatives of 6-phenyl-3(2H)-pyridazinone have been synthesized and evaluated for their anticonvulsant activities. This research demonstrates the potential of these compounds in treating seizure disorders, with some derivatives showing significant activity in preclinical models (Samanta et al., 2011).
Synthesis and Structural Studies
The synthesis pathways and structural analyses of 6-phenyl-3(2H)-pyridazinones have been extensively studied to understand their chemical reactivity and potential for modification. These studies include the development of novel synthetic pathways, quantum-mechanical calculations to predict reactivity, and crystal structure analyses to inform drug design and synthesis strategies (Sotelo et al., 2002; Prout et al., 1994).
Mechanism of Action
Pyridazinones
are a class of organic compounds derived from pyridazine, a heterocyclic compound with two nitrogen atoms in its six-membered ring. Pyridazinones have been found to exhibit a wide range of pharmacological activities. For example, they have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties . The mechanism of action of these compounds often involves their capacity to inhibit certain biochemical processes, such as calcium ion influx, which is required for the activation of platelet aggregation .
Phenylpiperazines
are a class of compounds that contain a piperazine ring substituted with a phenyl group. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . Indole derivatives, which are structurally similar to phenylpiperazines, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXULRIRWQNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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